molecular formula C22H18N2O2 B13376466 2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol

Katalognummer: B13376466
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: VTTRFBHALOXACS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has drawn attention in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves the reaction of 2,5-dimethylphenol with a quinazoline derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced quinazoline derivatives, and various substituted phenols, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit certain enzymes and receptors involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol stands out due to its specific substitution pattern on the phenol and quinazoline rings, which imparts unique biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C22H18N2O2

Molekulargewicht

342.4 g/mol

IUPAC-Name

2-[4-(2,5-dimethylphenoxy)quinazolin-2-yl]phenol

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-15(2)20(13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,25H,1-2H3

InChI-Schlüssel

VTTRFBHALOXACS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.